![molecular formula C10H13N5O3 B2437214 N-ethyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 1105197-81-6](/img/structure/B2437214.png)
N-ethyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
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Description
N-ethyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide, also known as EMD 57283, is a chemical compound that has been studied for its potential use as a therapeutic agent in various diseases. It is a purine derivative that has been synthesized in the laboratory and has shown promising results in scientific research.
Scientific Research Applications
Antimicrobial Activity
One application of derivatives of the compound is in the synthesis of antimicrobial agents. Sharma et al. (2004) synthesized a series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which were tested for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. These compounds showed potential as antimicrobial agents, highlighting the relevance of N-ethyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide derivatives in developing new antimicrobials (Sharma, Sharma, & Rane, 2004).
Imaging and Diagnostic Applications
Yui et al. (2010) evaluated two 18F-labeled PET ligands related to the compound of interest for their utility in imaging translocator protein (TSPO) in the brain, particularly in the context of brain injury. These studies are crucial for advancing diagnostic imaging techniques, especially for neurological conditions where TSPO expression is altered (Yui et al., 2010).
Environmental Biodegradation
The compound has also been studied in the context of environmental science, particularly in the biodegradation of pollutants. Wang et al. (2015) investigated the N-Deethoxymethylation of acetochlor, a process crucial for the biodegradation of this herbicide, identifying key enzymes involved. This research contributes to understanding how environmental pollutants can be biologically degraded, highlighting the environmental applications of research on this compound (Wang et al., 2015).
Anticancer Drug Synthesis
Sharma et al. (2018) focused on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its potential anticancer properties. This study is an example of how derivatives of N-ethyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide can be leveraged in the search for new anticancer drugs (Sharma et al., 2018).
Antioxidant Activity
Kadhum et al. (2011) explored the antioxidant activity of new coumarin derivatives, including those related to the compound of interest. Understanding the antioxidant properties of these compounds can contribute to the development of therapies for diseases caused by oxidative stress (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
properties
IUPAC Name |
N-ethyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-3-11-6(16)4-15-5-12-8-7(15)9(17)13-10(18)14(8)2/h5H,3-4H2,1-2H3,(H,11,16)(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIJNDRSBDVHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=NC2=C1C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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